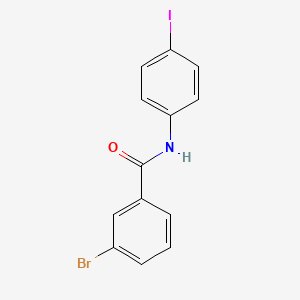![molecular formula C18H18ClN3O4 B11552289 N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11552289.png)
N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dimethoxyphenyl group, and a hydrazinecarbonyl formamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then subjected to an acylation reaction with 5-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone moiety can yield corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Comparison with Similar Compounds
- **N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}THIOUREA
- **N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}UREA
Comparison:
Structural Differences: The thiourea and urea derivatives differ in the presence of sulfur and oxygen atoms, respectively, in place of the formamide group.
Chemical Properties: These structural differences lead to variations in their chemical reactivity and biological activity.
Uniqueness: N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN3O4 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-11-4-6-13(19)9-14(11)21-17(23)18(24)22-20-10-12-5-7-15(25-2)16(8-12)26-3/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
CVAHVVUZKSUOIM-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11552208.png)
![4-nitro-N~2~-[(E)-(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B11552214.png)
![Propan-2-yl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11552223.png)
![2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B11552227.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11552241.png)
![2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate](/img/structure/B11552249.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11552256.png)
![N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B11552269.png)
![5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552271.png)

![4-{[(E)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11552280.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11552282.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B11552297.png)
![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11552310.png)
